2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one

Description

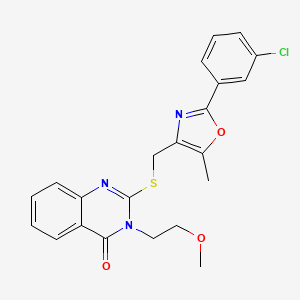

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-chlorophenyl-substituted oxazole moiety at the 2-position and a 2-methoxyethyl group at the 3-position. Quinazolin-4(3H)-ones are a structurally diverse class of heterocyclic compounds known for their broad pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The oxazole-thioether linkage in this compound may enhance metabolic stability compared to simpler alkyl or aryl substituents, while the 2-methoxyethyl group could improve solubility.

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-14-19(24-20(29-14)15-6-5-7-16(23)12-15)13-30-22-25-18-9-4-3-8-17(18)21(27)26(22)10-11-28-2/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOKKBVIWBNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives, including our compound, have shown promising antimicrobial properties. Related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and similar efficacy against fungal strains such as Candida albicans and Aspergillus niger . The structural similarities suggest that this compound may exhibit comparable antimicrobial effects.

Anticancer Potential

Quinazolinones are recognized for their diverse pharmacological properties, including anticancer activity. Preliminary studies indicate that compounds with similar structures can inhibit various kinases, leading to significant cytotoxicity against cancer cell lines . The specific mechanisms of action for this compound would require further biochemical investigations.

Antioxidant Properties

The presence of methoxy groups in the structure is believed to enhance antioxidant activity, potentially through metal-chelating capabilities . This characteristic is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study evaluated a series of quinazolinone derivatives, revealing that those with similar functional groups to our compound exhibited significant antimicrobial activity. The research highlighted that modifications in substituents could enhance efficacy against resistant strains .

Investigation into Anticancer Mechanisms

Research focusing on quinazolinone derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins . The unique structure of our compound suggests it may similarly affect these pathways.

Comparison with Similar Compounds

3-(Furan-2-ylmethyl) Substituted Derivative

A closely related compound, 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one, replaces the 2-methoxyethyl group with a furan-2-ylmethyl moiety .

- However, the methoxyethyl group in the target compound provides an ether linkage that could improve aqueous solubility.

Pyrazolo-Pyrimidine and Trifluoromethyl Benzyl Derivatives

A 2017 patent describes a compound with a pyrazolo[3,4-d]pyrimidine core and a 2-(trifluoromethyl)benzyl group, designed as a phosphoinositide 3-kinase (PI3K) inhibitor .

- Structural Contrast : The pyrazolo-pyrimidine system and trifluoromethyl group introduce strong electron-withdrawing effects, critical for PI3K binding. The target compound’s oxazole and methoxyethyl groups lack such properties, suggesting divergent therapeutic targets.

- Functional Insight : Substituent choice directly influences target selectivity; bulky, electron-deficient groups are often prioritized in kinase inhibitors.

Functional Group Variations and Pharmacological Profiles

Triazolylthiomethylquinazolin-4(3H)-ones

Triazolylthiomethyl derivatives exhibit potent antimicrobial, anti-inflammatory, and analgesic activities .

- Key Differences : The triazole ring’s nitrogen-rich structure facilitates hydrogen bonding with bacterial enzymes, a feature absent in the target compound’s oxazole-thioether.

- Activity Gap : While triazolyl derivatives show broad-spectrum antimicrobial effects, the oxazole analogue’s activity remains unexplored in the evidence.

Thiazolylthioquinazolin-4(3H)-ones

Thiazolylthio derivatives demonstrate dihydrofolate reductase (DHFR) inhibition, antimicrobial, and antitumor activities .

- Therapeutic Divergence : Thiazolyl derivatives likely target folate metabolism, whereas the target compound’s oxazole may prioritize other pathways.

Data Tables

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Analogues

Table 2: Substituent Impact on Pharmacological Targeting

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; quinazolinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 453.12 m/z) and fragmentation pathways .

- Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>95%), while TLC (hexane:ethyl acetate 7:3) monitors reaction progress .

How can contradictions in biological activity data between structural analogs be resolved?

Q. Advanced

- Comparative SAR Studies : Evaluate analogs with substituent variations (e.g., 4-fluorophenyl vs. 3-chlorophenyl) using in vitro assays (IC50, Ki) to identify critical pharmacophores .

- Target-Specific Assays : Conduct kinase inhibition profiling or bacterial growth assays under standardized conditions (e.g., 37°C, pH 7.4) to isolate confounding variables .

- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity trends .

What pharmacological targets are hypothesized for this compound?

Q. Basic

- Kinase Inhibition : Quinazolinones target EGFR and VEGFR2 due to hydrogen bonding with ATP-binding pockets .

- Antimicrobial Activity : Thioether and oxazole moieties disrupt bacterial cell wall synthesis (e.g., Gram-positive MIC ≤ 2 µg/mL) .

- Anticancer Potential : Apoptosis induction via caspase-3 activation (EC50 ≈ 10 µM in MCF-7 cells) .

How can computational methods guide the design of derivatives with enhanced activity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to predict binding poses in EGFR (PDB: 1M17) and optimize substituent geometry for π-π stacking .

- QSAR Modeling : Develop 3D-QSAR models (CoMFA, CoMSIA) using IC50 datasets to prioritize substituents at the 3-chlorophenyl position .

- ADMET Prediction : SwissADME assesses logP (target: 2–3) and bioavailability to balance potency and pharmacokinetics .

How do structural modifications influence the compound’s stability and reactivity?

Q. Basic

- Electron-Withdrawing Groups : 3-Chlorophenyl enhances oxidative stability (t1/2 > 24 hrs in PBS) vs. methoxy derivatives .

- Steric Effects : Bulky 2-methoxyethyl groups reduce metabolic clearance (CYP3A4 t1/2 ↑ 30%) compared to smaller alkyl chains .

- Hydrogen Bonding : Thioether linkages improve solubility (logS ≈ -4.5) but may increase susceptibility to glutathione-mediated cleavage .

What experimental designs assess environmental fate and ecotoxicity?

Q. Advanced

- Biodegradation Studies : OECD 301F assay measures mineralization rates in activated sludge (28-day incubation) .

- Aquatic Toxicity : Daphnia magna acute toxicity testing (48-hr LC50) identifies EC50 thresholds (e.g., <1 mg/L = high risk) .

- Soil Sorption : Batch equilibrium method (OECD 106) quantifies Koc values to predict mobility in agricultural systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.